molecular formula C8H5ClFNO4S B12992775 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride

Cat. No.: B12992775
M. Wt: 265.65 g/mol
InChI Key: VWJCZEVTDRCPQB-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClFNO4S. This compound is known for its unique structural features, which include a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a benzo[d]oxazole ring. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the fluorine and methyl groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. The reaction conditions often require the use of reagents such as sulfuryl chloride (SO2Cl2) and catalysts to facilitate the sulfonylation process .

Chemical Reactions Analysis

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride involves its ability to interact with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The fluorine atom and the benzo[d]oxazole ring also contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H5ClFNO4S

Molecular Weight

265.65 g/mol

IUPAC Name

5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-sulfonyl chloride

InChI

InChI=1S/C8H5ClFNO4S/c1-11-6-5(15-8(11)12)3-2-4(10)7(6)16(9,13)14/h2-3H,1H3

InChI Key

VWJCZEVTDRCPQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2S(=O)(=O)Cl)F)OC1=O

Origin of Product

United States

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